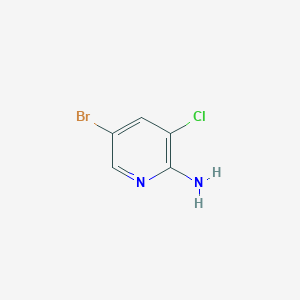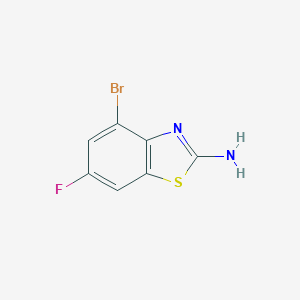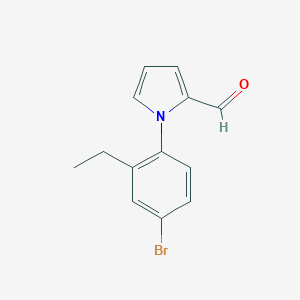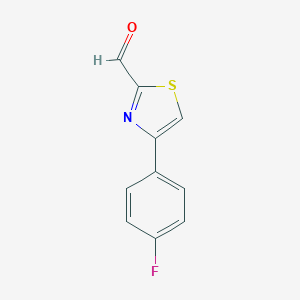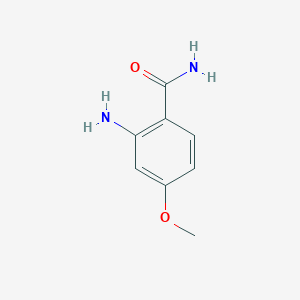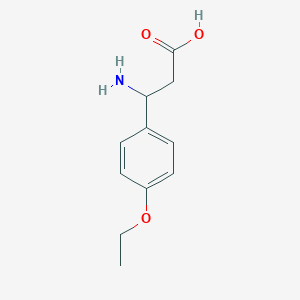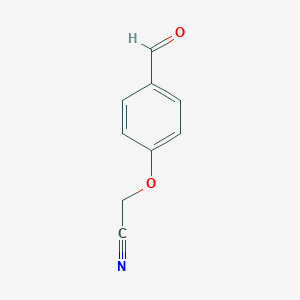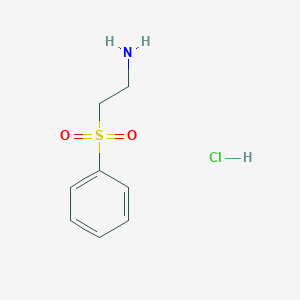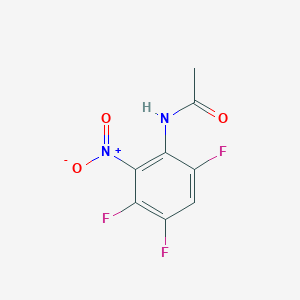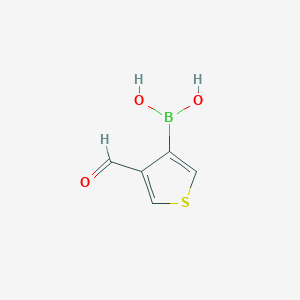
3-甲酰基-4-噻吩硼酸
描述
3-Formyl-4-thiopheneboronic acid is a chemical compound with the formula C₅H₅BO₃S . It is a subclass of chemical compounds and has a mass of 155.9687 dalton .
Synthesis Analysis
The synthesis of boronic acids like 3-Formyl-4-thiopheneboronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 3-Formyl-4-thiopheneboronic acid is represented by the canonical SMILES stringB(C1=CSC=C1C=O)(O)O . The molecular weight is 155.97 . Chemical Reactions Analysis
While specific chemical reactions involving 3-Formyl-4-thiopheneboronic acid are not well-documented, boronic acids are known to be involved in various chemical reactions. For instance, they participate in Suzuki–Miyaura coupling and can undergo protodeboronation .科学研究应用
合成和化学反应
3-甲酰基-4-噻吩硼酸是有机合成中的多功能构件。Hergert 等人(2018)展示了它在铜促进的铃木-宫浦偶联中用于制备 1,3-二氧戊环保护的 5-芳基噻吩-2-甲醛。该方法通过消除硼酸物质的酸性释放步骤来提高产率和纯度,证明了其在特定条件下的稳定性和反应性 (Hergert 等人,2018)。此外,吉田和林(2003)在铑催化的不对称 1,4-加成到 α,β-不饱和羰基化合物中利用了 3-噻吩硼酸,实现了高对映选择性和得到光学活性 β-(3-噻吩基)羰基化合物 (Yoshida 和林,2003)。
聚合物化学
在聚合物化学领域,Efremenko 和 Mirsky(2020)通过 3-噻吩硼酸的电化学聚合合成了聚-3-噻吩硼酸。由于其光电化学行为,该聚合物表现出强烈的负溶剂化变色效应和作为化学敏感材料的潜力 (Efremenko 和 Mirsky,2020)。
材料科学和电子学
在材料科学中,3-甲酰基-4-噻吩硼酸衍生物在调整光学性质和增强聚(噻吩)的固态发射方面显示出前景。Li、Vamvounis 和 Holdcroft(2002)证明了聚(3-己基噻吩)与各种官能团(包括衍生自噻吩硼酸的官能团)的后官能化系统地影响了这些聚合物的热学和光物理性质 (Li、Vamvounis 和 Holdcroft,2002)。
安全和危害
While specific safety data for 3-Formyl-4-thiopheneboronic acid is not available, similar compounds like 2-Formyl-3-thiopheneboronic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
3-Formyl-4-thiopheneboronic acid is a boronic acid derivative that has been used in organic synthesis . The primary targets of this compound are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura reaction . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds . The boronic acid moiety of the compound interacts with a palladium catalyst, facilitating the coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key pathway affected by 3-Formyl-4-thiopheneboronic acid . This reaction is widely used in organic synthesis to create a variety of complex organic compounds . The downstream effects of this pathway can lead to the synthesis of various inhibitors of serine proteases .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of 3-Formyl-4-thiopheneboronic acid’s action are largely dependent on the specific context of its use. In the context of organic synthesis, the compound can facilitate the formation of carbon-carbon bonds, leading to the creation of various organic compounds . When used as an inhibitor of serine proteases, it can potentially influence the growth, progression, and metastasis of tumor cells .
Action Environment
The action, efficacy, and stability of 3-Formyl-4-thiopheneboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature . Furthermore, the compound’s stability may be affected by exposure to air and moisture .
属性
IUPAC Name |
(4-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLCWVAVXNPOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400581 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-thiopheneboronic acid | |
CAS RN |
4347-32-4 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-formylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




